
7-Aminodesacetoxycephalosporanic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Aminodesacetoxycephalosporanic acid is a key intermediate in the synthesis of cephalosporin antibiotics. It is a β-lactam compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . This compound serves as a crucial building block for the production of various semisynthetic cephalosporins, which are widely used in the treatment of bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions: 7-Aminodesacetoxycephalosporanic acid can be synthesized through both chemical and biochemical routes. One common method involves the use of penicillin G as a starting material. The process includes several steps such as esterification, oxidation, ring expansion, and hydrolysis . Another method involves the enzymatic hydrolysis of cephalexin using penicillin acylase .
Industrial Production Methods: In industrial settings, this compound is produced from penicillin G made by Penicillium chrysogenum. This process involves several chemical steps followed by enzymatic deacylation using penicillin acylase . The continuous method adopted in industrial production ensures higher yield, lower cost, and reduced waste discharge .
化学反応の分析
Types of Reactions: 7-Aminodesacetoxycephalosporanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for converting the compound into different cephalosporin antibiotics.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions are various cephalosporin antibiotics, including cefadroxil and cephalexin .
科学的研究の応用
7-Aminodesacetoxycephalosporanic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of cephalosporin antibiotics.
Biology: Studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: Integral in the development of antibiotics for treating bacterial infections.
Industry: Employed in bioconversion studies and the production of semisynthetic antibiotics.
作用機序
The mechanism of action of 7-Aminodesacetoxycephalosporanic acid involves its conversion into active cephalosporin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell.
類似化合物との比較
7-Aminocephalosporanic acid: Another key intermediate in cephalosporin synthesis.
6-Aminopenicillanic acid: Used in the synthesis of penicillin antibiotics.
Comparison: While 7-Aminodesacetoxycephalosporanic acid and 7-Aminocephalosporanic acid are both used in the synthesis of cephalosporins, the former is specifically utilized for producing semisynthetic cephalosporins. 6-Aminopenicillanic acid, on the other hand, is used for penicillin antibiotics, highlighting the unique role of this compound in cephalosporin production .
特性
CAS番号 |
70287-30-8 |
|---|---|
分子式 |
C8H10N2O3S |
分子量 |
214.24 g/mol |
IUPAC名 |
(6S,7S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m0/s1 |
InChIキー |
NVIAYEIXYQCDAN-FFWSUHOLSA-N |
SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
異性体SMILES |
CC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O |
正規SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Key on ui other cas no. |
70287-30-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


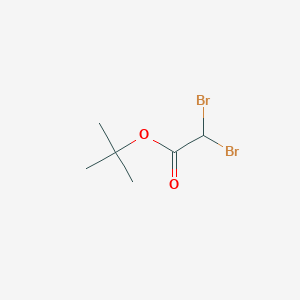

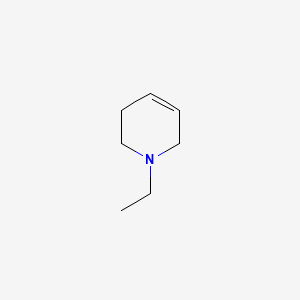
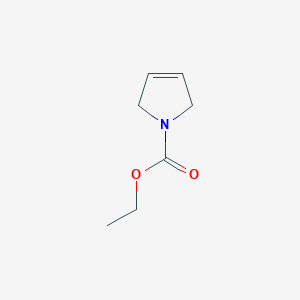
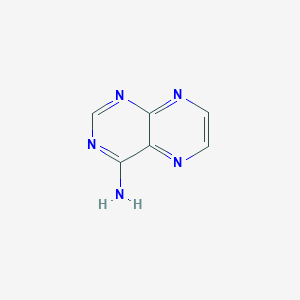
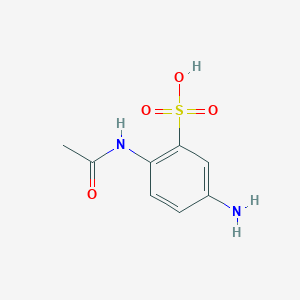
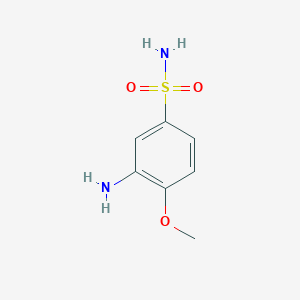
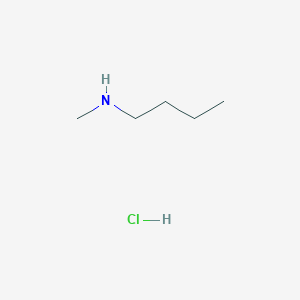
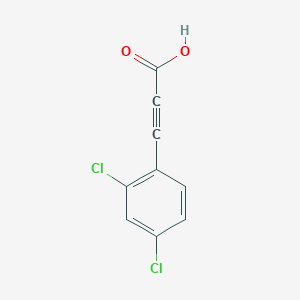
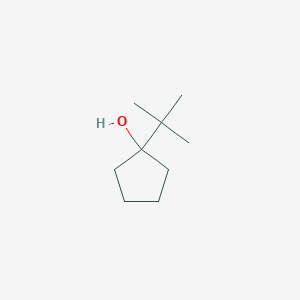
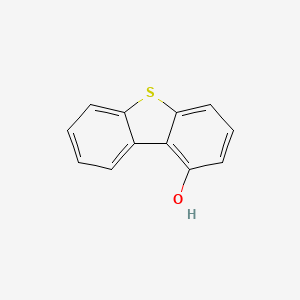
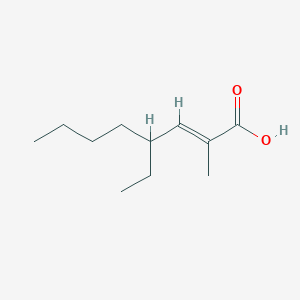

![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)
